molecular formula C24H17FN2O4S2 B11569524 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569524
M. Wt: 480.5 g/mol
InChI Key: IACSGQGAEVFQOR-UHFFFAOYSA-N
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Description

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a thiazole ring, a chromeno-pyrrole structure, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized by reacting aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The chromeno-pyrrole structure is then introduced through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or chromeno-pyrrole rings.

Scientific Research Applications

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromeno-pyrrole structure may also play a role in its biological effects by binding to specific proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of a thiazole ring, a chromeno-pyrrole structure, and various functional groups

Properties

Molecular Formula

C24H17FN2O4S2

Molecular Weight

480.5 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17FN2O4S2/c1-11-22(12(2)28)33-24(26-11)27-19(13-4-7-15(32-3)8-5-13)18-20(29)16-10-14(25)6-9-17(16)31-21(18)23(27)30/h4-10,19H,1-3H3

InChI Key

IACSGQGAEVFQOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)SC)C(=O)C

Origin of Product

United States

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